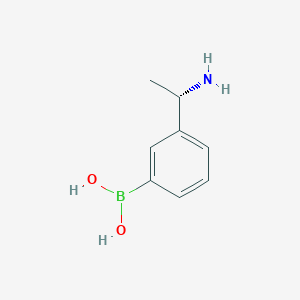
2-Chloro-N-(2-chloroethyl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-chloroethyl)-N-methylaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is also bonded to a methyl group and an aniline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloroethyl)-N-methylaniline typically involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the carbon atom of 2-chloroethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Chloro-N-(2-chloroethyl)-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-substituted anilines or thiol derivatives are formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced compounds.
科学研究应用
2-Chloro-N-(2-chloroethyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: As a nitrogen mustard, it has been investigated for its potential use in chemotherapy, particularly for its ability to alkylate DNA and inhibit cell division.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The primary mechanism of action of 2-Chloro-N-(2-chloroethyl)-N-methylaniline involves its ability to alkylate DNA. The compound forms covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and strand breaks. This disrupts the normal replication and transcription processes, ultimately resulting in cell death. The molecular targets include the N7 nitrogen of guanine bases in DNA.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-chloroethyl)-N-methylethanamine: Another nitrogen mustard with similar alkylating properties.
Bis(2-chloroethyl)amine: A related compound used in chemical warfare and chemotherapy.
2-Chloro-N,N-diethylethylamine: Used as an alkylating reagent in organic synthesis.
Uniqueness
2-Chloro-N-(2-chloroethyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable aziridinium ions makes it particularly effective as an alkylating agent, distinguishing it from other nitrogen mustards.
属性
分子式 |
C9H11Cl2N |
|---|---|
分子量 |
204.09 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-methylaniline |
InChI |
InChI=1S/C9H11Cl2N/c1-12(7-6-10)9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3 |
InChI 键 |
NILNOHKYHDPONV-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCl)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)


![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)





